molecular formula C20H23N3O3S B11021725 methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11021725
M. Wt: 385.5 g/mol
InChI Key: VYAKVJMEGBZCQW-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole moiety . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final esterification step can be achieved using standard esterification techniques such as the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Scientific Research Applications

Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of indole, thiazole, and ester functional groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple biological targets and pathways, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 5-methyl-2-[3-(1-propan-2-ylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O3S/c1-12(2)23-11-14(15-7-5-6-8-16(15)23)9-10-17(24)21-20-22-18(13(3)27-20)19(25)26-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24)

InChI Key

VYAKVJMEGBZCQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC

Origin of Product

United States

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